3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-2-amine
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Overview
Description
3-(4-Fluorobenzenesulfonyl)-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-2-amine is a complex organic compound that features a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-fluorobenzenesulfonyl)-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-2-amine typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable pyrrole derivative in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like tetrahydrofuran (THF) under reflux conditions for several hours .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorobenzenesulfonyl)-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-(4-Fluorobenzenesulfonyl)-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-2-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-fluorobenzenesulfonyl)-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-2-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzylamine: Shares the fluorobenzene moiety but lacks the pyrrole ring and other substituents.
4-Fluorobenzenesulfonyl chloride: A precursor used in the synthesis of the target compound.
Uniqueness
3-(4-Fluorobenzenesulfonyl)-4,5-dimethyl-1-(2-phenylethyl)-1H-pyrrol-2-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H21FN2O2S |
---|---|
Molecular Weight |
372.5 g/mol |
IUPAC Name |
3-(4-fluorophenyl)sulfonyl-4,5-dimethyl-1-(2-phenylethyl)pyrrol-2-amine |
InChI |
InChI=1S/C20H21FN2O2S/c1-14-15(2)23(13-12-16-6-4-3-5-7-16)20(22)19(14)26(24,25)18-10-8-17(21)9-11-18/h3-11H,12-13,22H2,1-2H3 |
InChI Key |
BDHYDCHEINOOAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1S(=O)(=O)C2=CC=C(C=C2)F)N)CCC3=CC=CC=C3)C |
Origin of Product |
United States |
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